{bicyclo[2.2.2]octan-2-yl}methanol
Overview
Description
{bicyclo[2.2.2]octan-2-yl}methanol is a chemical compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.2]octane family, which is known for its rigidity and strain-free system. The bicyclo[2.2.2]octane framework is present in various natural products and bioactive molecules, making it a significant subject of study in organic chemistry .
Mechanism of Action
Target of Action
For instance, fused bicyclo[2.2.2]octene has been used as a core scaffold for the non-covalent inhibitors of SARS-CoV-2 3CLpro Main Protease . Further research is needed to identify the specific targets of {bicyclo[2.2.2]octan-2-yl}methanol.
Mode of Action
The mode of action of {bicyclo[22A related study on the deamination of bicyclo[222]octan-2-yl-amines suggests that classical carbonium ions are the initial products of fragmentation of diazo-intermediates . These ions can rearrange to isomeric classical carbonium ions and non-classical isomers . This could provide some insight into the potential mode of action of this compound.
Biochemical Pathways
The specific biochemical pathways affected by {bicyclo[22The deamination of related compounds, such as bicyclo[222]octan-2-yl-amines, has been studied . This process involves the formation of classical carbonium ions, which can rearrange to form isomeric classical carbonium ions and non-classical isomers . This suggests that this compound may interact with similar biochemical pathways.
Result of Action
The molecular and cellular effects of {bicyclo[22Related compounds have shown to inhibit the sars-cov-2 main protease . Further research is needed to describe the specific effects of this compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.2.2]octane-2-methanol typically involves the Diels-Alder reaction followed by ring-closing metathesis. One common method includes the reaction of maleic anhydride with a suitable diene to form the bicyclo[2.2.2]octene intermediate, which is then subjected to reduction and functionalization to yield bicyclo[2.2.2]octane-2-methanol .
Industrial Production Methods: Industrial production of bicyclo[2.2.2]octane-2-methanol may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation and functional group transformations. The use of efficient catalysts and optimized reaction conditions is crucial for high yield and purity .
Chemical Reactions Analysis
Types of Reactions: {bicyclo[2.2.2]octan-2-yl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include bicyclo[2.2.2]octane-2-one, bicyclo[2.2.2]octane-2-carboxylic acid, and various substituted derivatives .
Scientific Research Applications
{bicyclo[2.2.2]octan-2-yl}methanol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for drug design.
Medicine: Bicyclo[2.2.2]octane derivatives have shown potential as antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane (Norbornane): Known for its rigid structure and use in polymer synthesis.
Bicyclo[1.1.1]pentane: A highly strained compound used as a bioisostere in drug design.
Cubane: Another highly strained molecule with applications in materials science and medicinal chemistry.
Uniqueness: {bicyclo[2.2.2]octan-2-yl}methanol stands out due to its strain-free bicyclic structure, making it more stable and versatile compared to other strained bicyclic compounds. Its ability to undergo various chemical transformations and its presence in bioactive molecules highlight its significance in both synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-bicyclo[2.2.2]octanylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-6-9-5-7-1-3-8(9)4-2-7/h7-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJSENHSYHIVTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304829 | |
Record name | Bicyclo[2.2.2]octane-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10304829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5019-91-0 | |
Record name | Bicyclo[2.2.2]octane-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5019-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 167506 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005019910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[2.2.2]octane-2-methanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167506 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.2]octane-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10304829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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